2-Ethyl-5-methylthiazole 2-Ethyl-5-methylthiazole
Brand Name: Vulcanchem
CAS No.: 19961-53-6
VCID: VC20750962
InChI: InChI=1S/C6H9NS/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3
SMILES: CCC1=NC=C(S1)C
Molecular Formula: C6H9NS
Molecular Weight: 127.21 g/mol

2-Ethyl-5-methylthiazole

CAS No.: 19961-53-6

Cat. No.: VC20750962

Molecular Formula: C6H9NS

Molecular Weight: 127.21 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-methylthiazole - 19961-53-6

Specification

CAS No. 19961-53-6
Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
IUPAC Name 2-ethyl-5-methyl-1,3-thiazole
Standard InChI InChI=1S/C6H9NS/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3
Standard InChI Key YXWWUNNKMJZIOW-UHFFFAOYSA-N
SMILES CCC1=NC=C(S1)C
Canonical SMILES CCC1=NC=C(S1)C

Introduction

Physical and Chemical Properties

2-Ethyl-5-methylthiazole possesses distinct physical and chemical attributes that define its behavior in various chemical environments. Below is a comprehensive table outlining the key physical and chemical properties of this compound:

PropertyValue
IUPAC Name2-ethyl-5-methyl-1,3-thiazole
CAS Registry Number19961-53-6
Molecular FormulaC₆H₉NS
Molecular Weight127.207 g/mol
Exact Mass127.046 g/mol
IUPAC Standard InChIKeyYXWWUNNKMJZIOW-UHFFFAOYSA-N
Synonyms5-Methyl-2-ethylthiazole; Thiazole, 2-ethyl-5-methyl-
Predicted LogP2.01390
Predicted Polar Surface Area (PSA)41.13000

The molecular structure of 2-Ethyl-5-methylthiazole consists of a five-membered thiazole ring with nitrogen at position 3 and sulfur at position 1, following the standard thiazole numbering convention. The ethyl substituent is attached to carbon at position 2, while the methyl group is connected to carbon at position 5 .

Analytical Characterization

Gas Chromatography Data

Gas chromatography represents one of the primary analytical methods used to identify and quantify 2-Ethyl-5-methylthiazole. The retention indices of this compound have been determined under various chromatographic conditions, providing valuable reference data for analytical scientists. The following tables summarize the retention index data available for this compound:

Table 1: Kovats' Retention Index on Non-polar Columns (Isothermal Conditions)

Column TypeActive PhaseTemperature (°C)Retention IndexReference
CapillaryOV-1011101004Golovnya, Shenderyuk, et al., 1991
CapillaryOV-101110974Golovnya, Zhuravleva, et al., 1991
CapillaryOV-1011101004Zhuravleva, Shenderyuk, et al., 1990
PackedApiezon L100997Yakush, Golovnya, et al., 1986

Table 2: Kovats' Retention Index on Polar Columns (Isothermal Conditions)

Column TypeActive PhaseTemperature (°C)Retention IndexReference
CapillaryPEG-40M1101388Golovnya, Shenderyuk, et al., 1991
CapillaryPEG-40M1101388Zhuravleva, Shenderyuk, et al., 1990

Table 3: Normal Alkane Retention Index on Non-polar Columns (Isothermal Conditions)

Column TypeActive PhaseTemperature (°C)Retention IndexReference
PackedApieson L100997Golovnya, Zhuravleva, et al., 1987

These chromatographic data demonstrate that 2-Ethyl-5-methylthiazole exhibits consistent retention behavior across different analytical conditions, making it reliably identifiable in complex mixtures . The significant difference in retention indices between non-polar and polar columns (approximately 400 units) indicates moderate polarity of the compound, which is consistent with its molecular structure containing both polar (thiazole ring) and non-polar (alkyl) components.

Synthesis and Preparation Methods

For structurally similar compounds, such as 2-substituted-4-methylthiazole-5-carboxylates, synthesis often involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate ethyl 2-bromo-3-oxobutanoate, which is subsequently reacted with thiourea or its derivatives . This suggests that 2-Ethyl-5-methylthiazole might be synthesized through analogous pathways, potentially using propionaldehyde or related compounds instead of acetaldehyde derivatives to introduce the ethyl group at the 2-position.

Research Applications and Related Compounds

Related Thiazole Derivatives

Several structurally related thiazole compounds have been studied more extensively:

  • Ethyl 2-methylthiazole-5-carboxylate (CAS: 79836-78-5) - A related compound with a carboxyethyl group at position 5 instead of a methyl group, and a methyl group at position 2 instead of an ethyl group .

  • 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide - A derivative containing a carbohydrazide group, which has potential applications in medicinal chemistry due to the additional functional group that can participate in hydrogen bonding with biological targets.

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate - An important building block in organic synthesis, particularly in the preparation of biologically active and medicinally useful agents .

These related compounds demonstrate the versatility of the thiazole scaffold and suggest potential avenues for further research on 2-Ethyl-5-methylthiazole.

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